molecular formula C8H15N3O2S B2582419 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide CAS No. 2034634-23-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide

Cat. No.: B2582419
CAS No.: 2034634-23-4
M. Wt: 217.29
InChI Key: JURHSQSFIGHWKV-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate sulfonylating agent. One common method includes the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the sulfonamide.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide
  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tosylamide

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is unique due to its specific structural features, such as the methanesulfonamide group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a compound with potential therapeutic applications due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H16N2O2S
  • Molecular Weight : 224.31 g/mol
  • SMILES Notation : CC(CN1C(=O)C=C(N=C1C)S(=O)(=O)O)C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, inflammation, and other disease models.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (acute myeloid leukemia), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.299 µM to 0.500 µM across different cell lines, indicating potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of CDK9 : The compound selectively inhibits cyclin-dependent kinase 9 (CDK9), which plays a critical role in the regulation of transcription and cell cycle progression .
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspase pathways, leading to cell death in malignant cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application:

  • Absorption : The compound is orally bioavailable with favorable solubility profiles.
  • Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Toxicity Studies : Preliminary studies suggest a low toxicity profile at therapeutic doses, but further investigations are required to fully assess its safety .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyObjectiveKey Findings
Study 1Evaluate anticancer activityInduced apoptosis in MV4-11 cells with an IC50 of 0.299 µM .
Study 2Mechanistic insightsShowed selective inhibition of CDK9 leading to cell cycle arrest .
Study 3Toxicology assessmentIndicated low toxicity at therapeutic doses; further studies needed .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-7-6-8(10-11(7)2)4-5-9-14(3,12)13/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURHSQSFIGHWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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